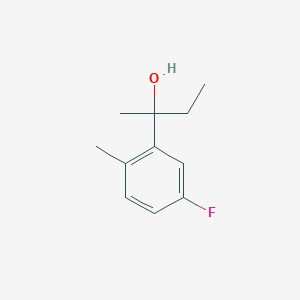2-(3-Fluoro-6-methylphenyl)-2-butanol
CAS No.:
Cat. No.: VC13410180
Molecular Formula: C11H15FO
Molecular Weight: 182.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15FO |
|---|---|
| Molecular Weight | 182.23 g/mol |
| IUPAC Name | 2-(5-fluoro-2-methylphenyl)butan-2-ol |
| Standard InChI | InChI=1S/C11H15FO/c1-4-11(3,13)10-7-9(12)6-5-8(10)2/h5-7,13H,4H2,1-3H3 |
| Standard InChI Key | XFPQNZZPWCZQSC-UHFFFAOYSA-N |
| SMILES | CCC(C)(C1=C(C=CC(=C1)F)C)O |
| Canonical SMILES | CCC(C)(C1=C(C=CC(=C1)F)C)O |
Introduction
Structural and Molecular Characteristics
The IUPAC name for 2-(3-Fluoro-6-methylphenyl)-2-butanol is 1-(5-fluoro-2-methylphenyl)butan-2-ol, with the hydroxyl group (-OH) and substituted phenyl ring both attached to the second carbon of the butanol chain . Key structural features include:
-
Aromatic ring: A benzene ring with fluorine at position 3 and a methyl group at position 6, creating a meta-substitution pattern.
-
Butanol backbone: A four-carbon chain with a secondary alcohol functional group.
The compound’s Standard InChIKey is VXZICJMKRUDGJJ-UHFFFAOYSA-N, and its canonical SMILES is CCC(CC1=C(C=CC(=C1)F)C)O . The fluorine atom’s electronegativity enhances the compound’s polarity, while the methyl group contributes to steric effects, influencing reactivity and binding interactions.
Synthesis and Manufacturing
Grignard Reaction-Based Synthesis
A common synthetic route involves Grignard reagents and paraformaldehyde. For example:
-
Formation of Grignard reagent: Reacting 3-halopentane with magnesium in tetrahydrofuran (THF) to generate a pentylmagnesium halide .
-
Reaction with paraformaldehyde: The Grignard reagent reacts with paraformaldehyde to form an intermediate alcohol, followed by hydrolysis to yield the crude product .
-
Purification: Distillation or recrystallization removes impurities, achieving high purity (e.g., 99.8% by GC) .
Example Protocol
-
Reactants: 3-Bromopentane (68 g, 0.45 mol), magnesium chips, paraformaldehyde (45 g, 1.5 mol) .
-
Conditions: Tetrahydrofuran solvent, 55–60°C, nitrogen atmosphere .
Industrial Optimization
Industrial-scale production employs continuous flow reactors to enhance yield and consistency. Automated systems minimize human error, while reduced-pressure distillation ensures efficient separation of byproducts .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 182.23 g/mol | |
| Boiling Point | Estimated 240–260°C (extrapolated) | – |
| LogP (Partition Coefficient) | ~2.5 (predicted) | – |
| Solubility | Low in water; soluble in organic solvents (e.g., THF, DMSO) |
The fluorine atom increases lipid solubility, enhancing membrane permeability, while the hydroxyl group facilitates hydrogen bonding, impacting biological activity.
Applications in Organic Synthesis
Asymmetric Catalysis
The compound’s chiral secondary alcohol moiety facilitates enantioselective reactions. For example, it acts as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving >90% enantiomeric excess (ee) in aryl-aryl bond formations .
Fluorinated Building Blocks
Used in synthesizing boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives), which are pivotal in cross-coupling reactions .
| Hazard | Precaution | Source |
|---|---|---|
| Skin/Irritation | Use nitrile gloves and goggles | |
| Inhalation Risk | Operate in fume hood | |
| Environmental Toxicity | Avoid aqueous discharge |
Storage: Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-(3-Fluoro-5-methylphenyl)butan-2-ol | Fluorine at position 5 vs. 6 | Higher antimicrobial potency |
| 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol | Additional methyl group on carbon 3 | Reduced solubility in water |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume